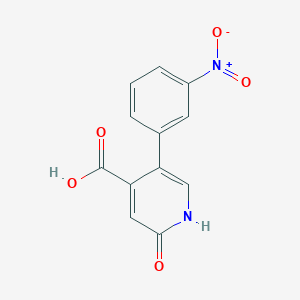

2-Hydroxy-5-(3-nitrophenyl)isonicotinic acid

Description

Significance of Isonicotinic Acid and Pyridine (B92270) Carboxylic Acid Derivatives in Chemical Biology and Medicinal Chemistry

Isonicotinic acid, or pyridine-4-carboxylic acid, and its isomers, picolinic and nicotinic acids, are fundamental building blocks in the development of a wide array of therapeutic agents. wikipedia.orgwikipedia.org These pyridine carboxylic acid derivatives exhibit a broad spectrum of biological activities, leading to their use in treatments for various conditions including infections, inflammation, and cancer. nih.gov The versatility of the pyridine ring, an aromatic and electron-deficient system, allows for diverse substitutions, enabling the fine-tuning of a molecule's activity and selectivity. nih.gov This structural flexibility has made pyridine carboxylic acid derivatives a highly valuable scaffold in medicinal chemistry. nih.gov

The isonicotinic acid core, in particular, is a component of several well-known drugs. For instance, isoniazid (B1672263) is a cornerstone in the treatment of tuberculosis. nih.govmdpi.com Other derivatives have found applications as antiviral and anti-inflammatory agents. nih.gov The proven track record of this molecular framework underscores the potential of novel, strategically substituted isonicotinic acid compounds in drug discovery.

Role of Hydroxy and Nitrophenyl Substituents in Modulating Chemical and Biological Profiles

The introduction of hydroxyl (-OH) and nitrophenyl (-C₆H₄NO₂) groups onto a parent scaffold like isonicotinic acid can profoundly alter its physicochemical and biological properties.

The hydroxyl group is a key player in drug-receptor interactions, primarily through its ability to act as both a hydrogen bond donor and acceptor. stereoelectronics.orgdrugdesign.org This dual capacity is crucial for establishing strong and specific binding to biological targets. stereoelectronics.org Furthermore, the hydroxyl group can influence a molecule's solubility, lipophilicity, and metabolic stability. hyphadiscovery.comslideshare.net Its presence can lead to significant changes in a compound's pharmacokinetic profile. hyphadiscovery.com

The combination of a hydroxyl and a nitrophenyl group on the isonicotinic acid scaffold of 2-Hydroxy-5-(3-nitrophenyl)isonicotinic acid suggests a molecule with a rich potential for biological activity, driven by the interplay of hydrogen bonding, electronic effects, and opportunities for diverse molecular interactions.

Overview of Current Research Trajectories and Identified Knowledge Gaps for the Compound Class

Current research into substituted isonicotinic acids is vibrant, with many studies focusing on the synthesis of novel derivatives and the evaluation of their biological activities. researchgate.netresearchgate.net A significant portion of this research is directed towards developing new antimicrobial and anticancer agents. acs.orgnih.gov The exploration of isonicotinic acid derivatives as enzyme inhibitors is another prominent area of investigation. nih.gov

Despite this broad interest, a significant knowledge gap exists for specifically substituted compounds like this compound. A thorough search of the scientific literature reveals a lack of specific studies on its synthesis, characterization, and biological evaluation. This presents a clear opportunity for new research avenues. The unique combination of substituents in this molecule warrants investigation to understand how they synergistically influence its properties and potential therapeutic applications. Future research should aim to synthesize this compound, characterize its physicochemical properties, and screen it for a range of biological activities to fill this existing void in the scientific literature.

Interactive Data Tables

To illustrate the potential properties of this compound, the following tables provide hypothetical data based on the known characteristics of its constituent functional groups.

Table 1: Physicochemical Properties of this compound (Note: These are estimated values for illustrative purposes)

| Property | Estimated Value | Rationale |

| Molecular Formula | C₁₂H₈N₂O₅ | Based on the chemical structure. easechem.com |

| Molecular Weight | 260.20 g/mol | Calculated from the molecular formula. easechem.com |

| pKa (Carboxylic Acid) | 3.5 - 4.5 | The electron-withdrawing nitro group would likely lower the pKa compared to unsubstituted isonicotinic acid. |

| pKa (Phenolic Hydroxyl) | 8.0 - 9.0 | The acidity of the hydroxyl group would be influenced by the electron-withdrawing nature of the pyridine ring and the nitro group. |

| LogP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | The presence of polar groups (hydroxyl, carboxylic acid, nitro) would be balanced by the two aromatic rings. |

| Hydrogen Bond Donors | 2 | The carboxylic acid and hydroxyl groups. |

| Hydrogen Bond Acceptors | 6 | The nitrogen in the pyridine ring, the carbonyl oxygen, the hydroxyl oxygen, and the two oxygens of the nitro group. |

Table 2: Potential Biological Activities of this compound (Note: This is a speculative table to guide future research)

| Potential Activity | Rationale | Key Structural Features |

| Antimicrobial | Many isonicotinic acid and nitroaromatic compounds exhibit antimicrobial properties. nih.govnih.gov | Isonicotinic acid core, Nitrophenyl group |

| Anticancer | Certain substituted pyridines and nitrophenyl compounds have shown anticancer activity. nih.govacs.org | Nitrophenyl group, Hydroxyl group |

| Anti-inflammatory | Some isonicotinic acid derivatives have demonstrated anti-inflammatory potential. nih.gov | Isonicotinic acid core |

| Enzyme Inhibition | The scaffold is suitable for designing enzyme inhibitors, with functional groups capable of key interactions. nih.gov | Hydroxyl and Carboxylic acid groups for hydrogen bonding and metal coordination |

Structure

3D Structure

Properties

IUPAC Name |

5-(3-nitrophenyl)-2-oxo-1H-pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O5/c15-11-5-9(12(16)17)10(6-13-11)7-2-1-3-8(4-7)14(18)19/h1-6H,(H,13,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGCOBJXLCTOSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CNC(=O)C=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80687510 | |

| Record name | 5-(3-Nitrophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80687510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261890-32-7 | |

| Record name | 4-Pyridinecarboxylic acid, 1,2-dihydro-5-(3-nitrophenyl)-2-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261890-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Nitrophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80687510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Hydroxy 5 3 Nitrophenyl Isonicotinic Acid and Its Analogues

Direct Synthetic Routes to 2-Hydroxy-5-(3-nitrophenyl)isonicotinic Acid

The construction of the this compound core can be achieved through several synthetic strategies. These routes primarily involve either the late-stage introduction of the nitro group onto a pre-formed pyridine (B92270) ring or the assembly of the molecule through carbon-carbon bond-forming reactions.

Strategic Nitration of Precursor Pyridine Carboxylic Acid Derivatives

One plausible approach to the synthesis of this compound involves the direct nitration of a suitable precursor, such as 2-hydroxy-5-phenylisonicotinic acid. This method relies on the careful control of reaction conditions to achieve selective nitration at the meta-position of the pendant phenyl ring. A typical procedure would involve the use of a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. google.com The temperature of the reaction is a critical parameter that must be carefully controlled to prevent over-nitration or side reactions.

A related one-pot synthesis method for a similar compound, 2-hydroxy-5-nitropyridine (B147068), involves the nitration of 2-aminopyridine (B139424) followed by a diazotization reaction. google.com This suggests that multi-step, one-pot procedures could be adapted for the synthesis of the target molecule, potentially improving efficiency and reducing purification steps.

Table 1: Key Parameters for Strategic Nitration

| Parameter | Description |

| Starting Material | 2-Hydroxy-5-phenylisonicotinic acid or a related derivative. |

| Nitrating Agent | Typically a mixture of concentrated nitric acid and concentrated sulfuric acid. |

| Reaction Temperature | Carefully controlled, often in the range of 0-20 °C to manage selectivity. |

| Quenching | The reaction is typically quenched by pouring the mixture onto ice. |

| Work-up | Involves neutralization and extraction to isolate the nitrated product. |

Advanced Coupling Reactions Involving Isonicotinic Acid Moieties and Nitrophenyl Intermediates

Modern cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a powerful and versatile method for the synthesis of this compound. researchgate.netorganic-chemistry.org This approach involves the palladium-catalyzed reaction between a halogenated isonicotinic acid derivative and a nitrophenylboronic acid. mdpi.com

The general mechanism of the Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. organic-chemistry.org For instance, a common catalyst system is Pd(PPh₃)₄ in the presence of a base such as sodium carbonate or potassium phosphate. researchgate.net This method is highly modular, allowing for the synthesis of a wide array of analogues by simply varying the boronic acid coupling partner. Other coupling reactions like the Negishi coupling could also be employed, although they might present challenges related to functional group tolerance. mdpi.com

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example | Role |

| Aryl Halide | Ethyl 5-bromo-2-hydroxyisonicotinate | Electrophile |

| Boronic Acid | 3-Nitrophenylboronic acid | Nucleophile |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Facilitates the coupling reaction |

| Base | Potassium carbonate or sodium bicarbonate | Activates the boronic acid |

| Solvent | Toluene/Ethanol (B145695)/Water mixture or DMF | Provides the reaction medium |

Synthesis of Diversified Analogues and Derivatives Bearing the 2-Hydroxyisonicotinic Acid Scaffold

The functional groups present in this compound provide multiple handles for further chemical modifications, enabling the synthesis of a diverse library of analogues.

Preparation of Schiff Base Derivatives

Schiff bases are readily synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. orientjchem.orgresearchgate.netscirp.orgekb.egarpgweb.com In the context of this compound, Schiff base derivatives can be prepared by first converting the carboxylic acid group to an amine-reactive species, such as an acid chloride or an ester, followed by reaction with a primary amine to form an amide, and then subsequent modification of other parts of the molecule to introduce a carbonyl group for condensation. Alternatively, if the starting materials are appropriately functionalized, the isonicotinic acid moiety can be built around a pre-formed Schiff base.

The synthesis typically involves refluxing equimolar amounts of the carbonyl compound and the amine in a suitable solvent like ethanol or methanol (B129727), often with a catalytic amount of acid. ekb.eg The formation of the azomethine (-C=N-) linkage is a key feature of these compounds, which are known for their coordination chemistry and biological activities. scirp.org

Design and Synthesis of Hydrazide and Acylhydrazone Analogues

The carboxylic acid group of this compound is a prime site for the synthesis of hydrazide and acylhydrazone analogues. The synthesis of the hydrazide is typically achieved by reacting the corresponding ester of the isonicotinic acid with hydrazine (B178648) hydrate (B1144303). google.comresearchgate.net This reaction is generally carried out under reflux in a solvent such as ethanol. google.com

The resulting isonicotinic acid hydrazide is a key intermediate that can be further derivatized to form acylhydrazones. mdpi.comnih.govmdpi.commdpi.com This is accomplished through the condensation of the hydrazide with various aldehydes or ketones. nih.govmdpi.com This reaction is versatile, allowing for the introduction of a wide range of substituents, thereby enabling the fine-tuning of the molecule's properties. mdpi.commdpi.comnih.gov Acylhydrazones are known to be of interest due to their diverse biological activities. mdpi.commdpi.com

Formation of Metal Complexes with this compound or its Derivatives

The this compound scaffold and its derivatives, particularly Schiff bases and hydrazones, possess multiple donor atoms (N, O) that can coordinate with various metal ions to form stable metal complexes. repec.orgrsc.orgnih.govmdpi.comnih.govsaudijournals.comresearchgate.netnih.gov The synthesis of these complexes is generally straightforward, involving the reaction of the ligand with a metal salt in a suitable solvent. nih.govnih.gov

The stoichiometry of the resulting complexes (e.g., 1:1 or 1:2 metal-to-ligand ratio) and their geometry (e.g., octahedral, tetrahedral) depend on the nature of the metal ion, the ligand, and the reaction conditions. repec.orgnih.gov The formation of these complexes can significantly alter the physicochemical and biological properties of the parent ligand. nih.gov Techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis are commonly used to characterize these metal complexes. repec.orgnih.gov

Generation of Oxadiazoline and Other Heterocyclic Derivatives

The transformation of this compound into various heterocyclic systems, particularly those containing the 1,3,4-oxadiazole (B1194373) scaffold, represents a significant area of synthetic exploration. The general strategy hinges on the initial conversion of the parent isonicotinic acid into its corresponding hydrazide, a key intermediate that serves as a versatile precursor for subsequent cyclization reactions. This multi-step approach is a well-established route for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. nih.govindexcopernicus.com

The synthetic pathway commences with the formation of 2-hydroxy-5-(3-nitrophenyl)isonicotinohydrazide. This intermediate is typically prepared from the parent acid. Following the formation of the hydrazide, cyclization to the 1,3,4-oxadiazole ring can be achieved through various methods. One common and effective method involves reacting the acid hydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide (B78521), in an alcoholic solvent. asianpubs.org This reaction proceeds via a dithiocarbazate intermediate, which then undergoes dehydrosulfurization to yield the corresponding 5-substituted-1,3,4-oxadiazole-2-thiol. asianpubs.org

Applying this methodology to 2-hydroxy-5-(3-nitrophenyl)isonicotinohydrazide would lead to the formation of 5-(2-hydroxy-5-(3-nitrophenyl)pyridin-4-yl)-1,3,4-oxadiazole-2(3H)-thione. The thiol tautomer is significant as the thiol group provides a reactive handle for further functionalization, allowing for the synthesis of a diverse library of S-substituted derivatives. researchgate.net Research on the analogous compound, 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol, has demonstrated that this thiol can readily react with various electrophiles to produce a range of S-substituted products. researchgate.net

Beyond oxadiazoles (B1248032), the isonicotinohydrazide intermediate is a cornerstone for building other heterocyclic systems. For instance, condensation with various aldehydes produces Schiff bases (hydrazones), which are not only stable final products but also precursors for further cyclizations to form heterocycles like azetidinones. pharmascholars.com

| Step | Reactant | Reagents | Product | Heterocyclic Core Formed |

|---|---|---|---|---|

| 1 | This compound | 1. SOCl₂ or H₂SO₄/MeOH 2. Hydrazine hydrate (N₂H₄·H₂O) | 2-Hydroxy-5-(3-nitrophenyl)isonicotinohydrazide | N/A (Intermediate) |

| 2 | 2-Hydroxy-5-(3-nitrophenyl)isonicotinohydrazide | Carbon disulfide (CS₂), Potassium hydroxide (KOH) | 5-(2-Hydroxy-5-(3-nitrophenyl)pyridin-4-yl)-1,3,4-oxadiazole-2(3H)-thione | 1,3,4-Oxadiazole |

| 3 | 2-Hydroxy-5-(3-nitrophenyl)isonicotinohydrazide | Substituted Aldehydes (R-CHO) | Schiff Base / Hydrazone Derivatives | N/A (Intermediate for other heterocycles) |

Exploration of Green Chemistry Approaches in Synthetic Pathways

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering dramatic reductions in reaction times, increased product yields, and enhanced product purity. nih.gov The cyclization of acid hydrazides to form 1,3,4-oxadiazoles, a key transformation in the synthesis of derivatives from this compound, is particularly well-suited for microwave irradiation. nih.govresearchgate.net Conventional heating methods for this cyclization can require several hours of reflux, whereas microwave-assisted protocols can often be completed in a matter of minutes. wjpr.netias.ac.in This efficiency not only saves energy but also minimizes the potential for side product formation. Some microwave-assisted syntheses of oxadiazoles can be performed under solvent-free conditions, further enhancing their green credentials by eliminating the use and disposal of hazardous organic solvents. ias.ac.in

Ultrasound-assisted synthesis is another green technique that utilizes sonic irradiation to accelerate chemical reactions. nih.govresearchgate.net This method enhances mass transfer and provides the activation energy for chemical transformations, leading to shorter reaction times and improved yields compared to conventional methods. nih.gov The application of ultrasound has been successfully demonstrated in the synthesis of various heterocyclic compounds derived from isonicotinic acid hydrazide, suggesting its potential utility in the synthetic pathways of its 5-(3-nitrophenyl) substituted analogue. researchgate.net

The choice of solvents and catalysts is also a critical aspect of green synthetic design. Research into related isonicotinic and nicotinic acid derivatives has shown the feasibility of using natural catalysts and benign solvents. For example, the synthesis of Schiff bases from nicotinic acid hydrazide has been successfully carried out using lemon juice, a natural and biodegradable source of citric acid, as a catalyst in an ethanol-water solvent system. pharmascholars.com Furthermore, one-pot, multi-component reactions for the synthesis of complex heterocyclic structures from isonicotinic acid hydrazide have been developed using environmentally friendly solvents like polyethylene (B3416737) glycol (PEG-400) and recyclable catalysts such as bleaching earth clay. bme.hu These approaches avoid the use of toxic reagents and volatile organic compounds, aligning with the core principles of green chemistry.

| Green Chemistry Approach | Application in Synthetic Pathway | Key Advantages | Reference Example |

|---|---|---|---|

| Microwave Irradiation | Cyclization of acid hydrazide to 1,3,4-oxadiazole | Rapid reaction times (minutes vs. hours), higher yields, increased purity, potential for solvent-free conditions. nih.govias.ac.in | Synthesis of 1,3,4-oxadiazoles from various acid hydrazides. nih.govresearchgate.net |

| Ultrasound Assistance (Sonication) | Synthesis of various heterocyclic derivatives | Reduced reaction times, excellent yields, simple workup, lower energy consumption. nih.gov | Synthesis of azetidine (B1206935) derivatives from isoniazide. researchgate.net |

| Green Catalysts | Formation of Schiff base intermediates | Use of natural, biodegradable, and non-toxic catalysts. | Lemon juice (citric acid) as a catalyst for Schiff base synthesis. pharmascholars.com |

| Eco-Friendly Solvents | Multi-component reactions for heterocycle synthesis | Replacement of volatile organic compounds (VOCs) with benign alternatives like PEG-400 or water. bme.hu | Synthesis of pyrazole (B372694) derivatives in PEG-400. bme.hu |

Spectroscopic and Structural Characterization Studies of 2 Hydroxy 5 3 Nitrophenyl Isonicotinic Acid and Its Derivatives

Comprehensive Spectroscopic Elucidation Techniques

Spectroscopic methods are fundamental in the structural determination of novel compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its chemical structure can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Hydroxy-5-(3-nitrophenyl)isonicotinic acid is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the pyridine (B92270) and nitrophenyl rings would appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effects of the aromatic currents. The specific chemical shifts and coupling patterns would be influenced by the positions of the substituents. For instance, the protons on the isonicotinic acid ring will show characteristic splitting patterns based on their coupling with adjacent protons. The hydroxyl and carboxylic acid protons are expected to appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration. In related nitrophenyl-containing heterocycles, aromatic protons have been observed in the range of 7.5 to 8.2 ppm. nih.gov For the parent isonicotinic acid, protons are observed at approximately 7.67 ppm and 8.66 ppm. bmrb.io

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The spectrum of this compound would display signals for the carbonyl carbon of the carboxylic acid, the carbons of the pyridine and benzene (B151609) rings, and any aliphatic carbons if derivatives were considered. The carbonyl carbon is expected to resonate at the most downfield position, typically around 165-175 ppm. The aromatic carbons would appear in the range of 110-160 ppm. The positions of the hydroxyl, nitro, and carboxylic acid groups would significantly influence the chemical shifts of the attached and adjacent carbon atoms. For isonicotinic acid, the carbon signals are observed at approximately 124.3 ppm, 143.3 ppm, 152.3 ppm, and 170.0 ppm. bmrb.iochemicalbook.com

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine-H | ~8.0 - 9.0 | ~110 - 160 |

| Nitrophenyl-H | ~7.5 - 8.5 | ~120 - 150 |

| COOH | Broad, >10 | ~165 - 175 |

| OH | Broad, variable | - |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the FT-IR spectrum of this compound, several key absorption bands are expected. A broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretching vibrations. libretexts.org The carbonyl (C=O) stretching vibration of the carboxylic acid would give rise to a strong, sharp peak typically in the range of 1710-1760 cm⁻¹. libretexts.org The presence of the nitro group (NO₂) would be confirmed by two strong absorption bands corresponding to asymmetric and symmetric stretching, usually found near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. researchgate.net The C=C and C=N stretching vibrations of the aromatic pyridine and benzene rings would appear in the 1400-1600 cm⁻¹ region. The O-H stretching of the hydroxyl group would likely be observed as a broad band around 3200-3600 cm⁻¹. In related pyridine carboxylic acids, the C=O stretch is observed around 1689 cm⁻¹. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretching | 2500-3300 (broad) |

| Carboxylic Acid C=O | Stretching | 1710-1760 |

| Nitro N-O | Asymmetric Stretching | ~1530 |

| Nitro N-O | Symmetric Stretching | ~1350 |

| Aromatic C=C/C=N | Stretching | 1400-1600 |

| Hydroxyl O-H | Stretching | 3200-3600 (broad) |

Mass Spectrometry (MS, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The fragmentation pattern would be influenced by the presence of the carboxylic acid, hydroxyl, and nitro groups. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17), a carboxyl group (M-45), and water (M-18). The nitrophenyl group can also undergo characteristic fragmentation, such as the loss of NO₂ (M-46) or NO (M-30). The analysis of these fragment ions allows for the reconstruction of the molecular structure. Gas chromatography-mass spectrometry (GC-MS) could be employed for the analysis of volatile derivatives of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The conjugated system of the pyridine and nitrophenyl rings will give rise to strong π → π* absorptions in the UV region. The presence of the carbonyl and nitro groups, which contain non-bonding electrons, may result in weaker n → π* transitions at longer wavelengths. The absorption maxima (λ_max) for pyridine itself are around 202 nm and 254 nm. sielc.com The extended conjugation and the presence of substituents in this compound would be expected to shift these absorptions to longer wavelengths (a bathochromic shift). In different solvents, the position of these absorption bands may shift, providing information about the nature of the electronic transitions. researchgate.net

Advanced Structural Determinations

For an unambiguous determination of the three-dimensional structure of a molecule, more advanced techniques such as X-ray crystallography are employed.

Thermal Analysis of the Compound and its Metal Complexes

Following a comprehensive search of scientific literature and chemical databases, no specific studies detailing the thermal analysis, including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), of this compound or its corresponding metal complexes could be located.

Thermal analysis is a critical technique used to determine the stability of compounds and their decomposition behavior at elevated temperatures. TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition patterns, the presence of solvent or water molecules, and the formation of intermediate and final products. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, which allows for the determination of thermal events such as melting points, phase transitions, and decomposition enthalpies.

While the thermal behavior of various related organic acids and their metal complexes has been investigated, providing insights into general decomposition pathways—such as the initial loss of coordinated water molecules followed by the decomposition of the organic ligand—this information cannot be directly extrapolated to this compound. The specific thermal profile of a compound is highly dependent on its unique molecular structure, including the nature and position of its functional groups.

The absence of published data for this compound and its metal complexes indicates that this is an area that has not yet been explored in the scientific literature. Future research would be necessary to establish the thermal properties of these compounds. Such studies would involve heating the compounds under controlled atmospheres and analyzing the resulting mass and heat flow changes to generate specific decomposition data.

Computational and Theoretical Investigations of 2 Hydroxy 5 3 Nitrophenyl Isonicotinic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the fundamental properties of 2-Hydroxy-5-(3-nitrophenyl)isonicotinic acid. These computational methods provide a lens through which the electronic behavior of the molecule can be meticulously examined.

Density Functional Theory (DFT) Studies on Molecular Properties

Density Functional Theory (DFT) serves as a powerful tool for optimizing the molecular geometry of this compound and predicting its electronic properties. mdpi.comnih.govuaeu.ac.ae DFT calculations, often using basis sets like B3LYP/6-311++G(d,p), allow for the determination of bond lengths, bond angles, and Mulliken atomic charges. nih.govkthmcollege.ac.in These studies indicate that the presence of electron-withdrawing groups, such as the nitro group, and electron-donating groups, like the hydroxyl group, significantly influences the electron density distribution across the molecule. nih.gov The optimized geometry reveals a non-planar structure, with the phenyl and pyridine (B92270) rings twisted relative to each other. This structural arrangement is crucial for its chemical behavior and interaction with biological targets.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) analysis is critical for understanding the chemical reactivity and kinetic stability of a molecule. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. For analogous compounds, the HOMO is often localized on the electron-rich portions of the molecule, such as the hydroxyphenyl ring, while the LUMO is concentrated on the electron-deficient nitro-substituted ring. uaeu.ac.ae

The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a smaller gap suggests higher reactivity. nih.govmdpi.com For this compound, the presence of both electron-donating and electron-withdrawing groups is expected to result in a relatively small HOMO-LUMO gap, indicating a propensity for intramolecular charge transfer and enhanced chemical reactivity.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.4052 |

| ELUMO | -2.4978 |

| Energy Gap (ΔE) | 3.9071 |

| Ionization Potential (I) | 6.4052 |

| Electron Affinity (A) | 2.4978 |

| Global Hardness (η) | 1.954 |

| Electronegativity (χ) | 4.451 |

| Electrophilicity Index (ω) | 5.0694 |

Data is illustrative and based on a nicotinic hydrazide Schiff base with a nitrophenyl group, as detailed in reference nih.gov.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map uses a color scale to denote different electrostatic potential regions. For this compound, the negative potential (red and yellow regions) is expected to be concentrated around the electronegative oxygen atoms of the carboxyl, hydroxyl, and nitro groups, indicating these as likely sites for electrophilic attack. Conversely, the positive potential (blue regions) is typically located around the hydrogen atoms, particularly the hydroxyl and carboxylic acid protons, marking them as sites for nucleophilic attack. researchgate.netresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, can accurately predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.comresearcher.life By calculating the magnetic shielding tensors, theoretical 1H and 13C NMR spectra can be generated. These predicted spectra are invaluable for confirming the molecular structure of newly synthesized compounds and for assigning experimental NMR signals. mdpi.com For this compound, the predicted chemical shifts would be influenced by the electronic environment of each nucleus. For instance, protons and carbons adjacent to the electron-withdrawing nitro group would be expected to resonate at a lower field (higher ppm), while those near the electron-donating hydroxyl group would be shifted to a higher field (lower ppm).

Analysis of Non-Linear Optical (NLO) Characteristics

Molecules with significant intramolecular charge transfer, like this compound, often exhibit non-linear optical (NLO) properties. nih.gov The presence of a donor-π-acceptor framework, where the hydroxyl group acts as a donor and the nitro group as an acceptor, connected by the conjugated system of the phenyl and pyridine rings, is a key feature for NLO activity. nih.gov Computational studies can quantify NLO properties by calculating the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β). nih.govnih.gov A high value of β indicates a strong NLO response, making the compound a candidate for applications in optoelectronic technologies. nih.govnih.gov

| Parameter | Value |

|---|---|

| Dipole Moment (μ) | 0.68666 D |

| Polarizability (α) | 16.54292 × 10-24 esu |

| Hyperpolarizability (β) | 2499.598978 × 10-33 esu |

Data derived from reference nih.gov.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comd-nb.info This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. researchgate.netnih.gov

Docking simulations can provide valuable information about the binding affinity, measured by the binding energy (in kcal/mol), and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. d-nb.inforesearchgate.net For this compound, the hydroxyl, carboxyl, and nitro groups are all capable of forming hydrogen bonds, which are crucial for strong binding to many biological targets. mdpi.comd-nb.info The aromatic rings can also participate in π-π stacking and hydrophobic interactions. These studies are pivotal in identifying potential therapeutic targets for this compound and in guiding the design of more potent analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of chemical compounds based on their molecular structures. These models establish a mathematical relationship between the chemical structures and their activities, which is invaluable in drug discovery and toxicology.

For a QSAR study of this compound, researchers would typically follow these steps:

Data Collection: A dataset of structurally similar compounds with known biological activities would be compiled.

Descriptor Calculation: Various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each compound in the dataset, including this compound.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model would be rigorously validated using internal and external validation techniques.

However, no published QSAR models or associated data specifically involving this compound were found. Consequently, no data tables detailing specific descriptors or predictive models can be presented.

Advanced Intermolecular Interaction Studies (e.g., Hirshfeld Surface and Energy Frameworks)

Hirshfeld surface analysis is a powerful tool in crystallography and materials science used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, researchers can gain insights into the nature and strength of crystal packing. Energy frameworks are then used to compute and visualize the energetic landscape of these interactions.

A typical Hirshfeld surface analysis for this compound would involve:

Crystal Structure Determination: A high-quality single-crystal X-ray diffraction experiment would be required to determine the precise three-dimensional arrangement of the molecules in the crystal.

Hirshfeld Surface Generation: The crystal data would be used to generate the Hirshfeld surface of the molecule.

Analysis of 2D Fingerprint Plots: These plots summarize the types and relative contributions of different intermolecular contacts (e.g., H···H, O···H, C···H).

Energy Framework Calculation: The interaction energies (electrostatic, dispersion, repulsion, and total) between molecular pairs would be calculated to understand the stability and topology of the crystal packing.

As no crystallographic data or subsequent Hirshfeld surface analysis for this compound has been reported in the scientific literature, it is not possible to provide details on its intermolecular interactions, fingerprint plots, or energy framework analysis.

Biological Activity Studies of 2 Hydroxy 5 3 Nitrophenyl Isonicotinic Acid and Analogues

Antimicrobial Efficacy Investigations

The core structure of isonicotinic acid, particularly when modified, has given rise to numerous derivatives with significant antimicrobial properties. The introduction of varied substituents allows for the modulation of activity against a wide range of pathogens.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Derivatives of isonicotinic acid hydrazide (isoniazid) have been synthesized and evaluated for their antibacterial effects. Studies indicate that compounds featuring hydroxyl (-OH), methoxy (B1213986) (-OCH3), and methylthio (-SCH3) groups exhibit activity against both Gram-positive and Gram-negative bacteria. colab.ws Specifically, activity has been noted against Gram-positive species like Staphylococcus aureus and Bacillus subtilis, and the Gram-negative species Escherichia coli. colab.wsnih.gov

The antibacterial potential of these compounds can be enhanced through complexation with metal ions. Isonicotinic acid hydrazide complexes with Mn(II), Co(II), Cu(II), and Zn(II) have demonstrated better antibacterial activity against Streptococcus pyogenes, Staphylococcus aureus (Gram-positive), Escherichia coli, and Shigella species (Gram-negative) than the parent ligand. unn.edu.ng This suggests that the formation of metal complexes increases the compound's efficacy. unn.edu.ng

Furthermore, structure-activity relationship studies on related compounds, such as steroidal hydrazones, revealed that the presence of a 3-nitrobenzohydrazide moiety is beneficial for antibacterial activity. mdpi.com Similarly, investigations into 5-nitrofuran derivatives, which also contain a nitro group, have shown activity against Staphylococcus aureus and the Gram-negative bacterium Caulobacter crescentus. nih.govnih.gov

| Compound/Analogue Class | Gram-Positive Strain(s) | Gram-Negative Strain(s) | Reference |

|---|---|---|---|

| Isonicotinic acid hydrazide derivatives with -OH, -OCH3, -SCH3 groups | Staphylococcus aureus, Bacillus subtilis | Escherichia coli | colab.ws |

| N(2)-acyl isonicotinic acid hydrazides with dichloro, hydroxyl, tri-iodo substituents | Staphylococcus aureus, Bacillus subtilis | Escherichia coli | nih.gov |

| Isonicotinic acid hydrazide metal complexes (Mn, Co, Cu, Zn) | Streptococcus pyogenes, Staphylococcus aureus | Escherichia coli, Shigella spp. | unn.edu.ng |

| Triorganotin 5-nitro-2-furoates | Inhibitory toward Gram-positive species | Escherichia coli | nih.gov |

Antifungal Activity Assessment

The antifungal potential of isonicotinic acid analogues has also been a subject of investigation. A series of isonicotinic acid hydrazide derivatives demonstrated activity against the fungal pathogens Candida albicans and Aspergillus niger. colab.wsnih.gov The most effective compounds in these studies were those containing dichloro, hydroxyl, tri-iodo, and N(2)-tetradecanoyl substituents. nih.gov

Research into other related heterocyclic structures further supports the antifungal potential of these scaffolds. For instance, meso-arylporphyrins derived from isonicotinic acid, such as meso-tetrakis [4-(isonicotinoyloxy) phenyl] porphyrin (H2TIPP), have shown good antifungal activity against Candida species (C. albicans, C. glabrata, C. tropicalis) and dermatophytes like Trichophyton rubrum. nih.gov Other studies on pyridine (B92270) derivatives have shown efficacy against plant pathogenic fungi, including Fusarium culmorum and Botrytis cinerea. researchgate.net Similarly, 2-acylhydrazino-5-arylpyrrole derivatives displayed potent activity against several Candida species, with minimum inhibitory concentration (MIC) values in the range of 0.39-3.12 µg/mL. nih.gov

| Compound/Analogue Class | Fungal Strain(s) | Observed Activity (MIC/MFC) | Reference |

|---|---|---|---|

| Isonicotinic acid hydrazide derivatives | Candida albicans, Aspergillus niger | Active | colab.ws |

| Meso-tetrakis [4-(isonicotinoyloxy) phenyl] porphyrin (H2TIPP) | Candida spp., Trichophyton rubrum | MIC: 1.25 to 5 mg/mL | nih.gov |

| 2-Acylhydrazino-5-arylpyrrole derivatives | Candida spp. | MIC: 0.39-3.12 µg/mL | nih.gov |

| 6-Hexadecyl-2,3,4,5-tetrahydropyridine | C. neoformans, C. albicans, C. glabrata, C. krusei | MFC: 3.8, 15.0, 7.5, 7.5 µg/mL respectively | nih.gov |

Antimycobacterial Activity against Pathogenic Strains

Isonicotinic acid hydrazide, known as isoniazid (B1672263), is a primary drug for tuberculosis treatment, and its derivatives are a major focus of antimycobacterial research. nih.govresearchgate.net Numerous analogues have been synthesized to improve efficacy against Mycobacterium tuberculosis. For example, hydrazones formed from ortho-hydroxy acetophenone (B1666503) and isoniazid, along with their C-Mannich bases, inhibit M. tuberculosis H37Rv with MICs ranging from 0.56 to 4.61 µM. nih.gov One derivative, N'-{1-[2-hydroxy-3-(piperazin-1-ylmethyl)phenyl]ethylidene}isonicotinohydrazide, was found to be more potent than isoniazid itself. nih.gov

Other active series include 5-aryl-1-isonicotinoyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazole derivatives, which showed interesting activity against M. tuberculosis. nih.gov Similarly, 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-1H-1-isonicotinoyl pyrazoles were active against susceptible M. tuberculosis and non-tuberculous mycobacteria. nih.gov The lipophilic analogue 2-Pyridylcarboxaldehyde Isonicotinoyl Hydrazone (PCIH) has also demonstrated potent activity against mycobacterial strains in both in vitro and in vivo models. nih.gov

| Compound/Analogue Class | Mycobacterial Strain(s) | Observed Activity (MIC) | Reference |

|---|---|---|---|

| Isoniazid derivatives (general) | Mycobacterium tuberculosis | Active | colab.wsresearchgate.net |

| N'-{1-[2-hydroxy-3-(piperazin-1-ylmethyl)phenyl]ethylidene}isonicotinohydrazide | M. tuberculosis H37Rv | 0.56 µM | nih.gov |

| Isoniazid (Reference) | M. tuberculosis H37Rv | 2.04 µM | nih.gov |

| Isonicotinic acid N'-tetradecanoyl-hydrazide | M. tuberculosis | More active than isoniazid | nih.gov |

| 5-Aryl-1-isonicotinoyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazoles | M. tuberculosis | Active | nih.gov |

Studies on Activity against Multi-Drug Resistant (MDR) Microorganisms

A critical area of research is the development of agents active against multi-drug resistant (MDR) pathogens. Several studies have focused on modifying the isonicotinic acid scaffold to overcome resistance mechanisms. One derivative, isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide, was found to be active against an isoniazid-resistant strain of M. tuberculosis with a MIC value of 0.14 µM. nih.gov

Another study on 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-1H-1-isonicotinoyl pyrazoles showed that these compounds were active against several isoniazid-resistant clinical isolates of M. tuberculosis. nih.gov Specifically, the 3-(2-furyl) substituted analogue was active against all tested INH-resistant strains. nih.gov Research on steroidal hydrazones also showed that some compounds were more potent against methicillin-resistant S. aureus (MRSA) than the reference drug ampicillin. mdpi.com These findings highlight the potential of developing new isonicotinic acid analogues to combat the growing threat of antibiotic resistance.

Enzyme Inhibition Profiling

Beyond direct antimicrobial action, isonicotinic acid derivatives are being explored for their ability to inhibit specific enzymes involved in disease processes, representing a promising avenue for targeted therapy.

Investigations into Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, and its inhibition is a key strategy in cancer therapy. nih.govyoutube.com PARP inhibitors (PARPis) function by competing with the enzyme's natural substrate, NAD+, at the catalytic site and by trapping the PARP enzyme on DNA, which is particularly cytotoxic to cancer cells with deficiencies in other DNA repair pathways. nih.gov

The core structure of many PARP inhibitors contains a nicotinamide (B372718) motif, which is structurally related to isonicotinic acid. researchgate.net This has prompted research into isonicotinic acid derivatives as potential PARP inhibitors. Structure-activity relationship studies have shown that modifications to this core can influence potency and selectivity for different PARP family members, such as PARP-1 and PARP-2. researchgate.netsemanticscholar.org While specific studies on 2-Hydroxy-5-(3-nitrophenyl)isonicotinic acid as a PARP inhibitor are not detailed in the available literature, the development of novel phthalazinone-based PARP inhibitors, using the approved drug Olaparib as a lead, demonstrates the continued exploration of related chemical scaffolds for this therapeutic target. nih.govnih.gov

Inhibition of Neuropeptide Y Y5 and Other Biological Targets

Neuropeptide Y (NPY) receptors, particularly the Y5 subtype, have been identified as potential therapeutic targets for a range of conditions, including obesity and cancer. The antagonism of the NPY Y5 receptor is a subject of ongoing research for its potential to modulate physiological processes. While direct studies on the interaction of this compound with the NPY Y5 receptor are not extensively documented in publicly available literature, the broader class of isonicotinic acid derivatives has been investigated for activity at various biological targets.

Research into NPY Y5 receptor antagonists has led to the development of various small molecules. For instance, a series of phenylpiperazine derivatives were synthesized and shown to have potent binding affinity and antagonistic activity for the Y5 receptor. researchgate.net Furthermore, antagonizing NPY receptors, including Y1 and Y5, has been shown to reduce migration, proliferation, and signaling in hypoxic breast cancer models. nih.govnih.gov Specifically, the inhibition of the NPY5R was found to be particularly effective in reducing the invasiveness of estrogen receptor-positive MCF7 breast cancer cells in 3D spheroid models. researchgate.net These findings underscore the therapeutic potential of targeting the NPY system in cancer. While the specific contribution of this compound to NPY Y5 inhibition remains to be elucidated, its structural motifs, common to other biologically active molecules, suggest that it and its analogues could be viable candidates for screening against this and other G protein-coupled receptors.

Cellular Response and Cytotoxicity Assessment

The cytotoxic potential of novel compounds against cancer cell lines is a primary indicator of their potential as anticancer agents. Isonicotinic acid derivatives and related heterocyclic structures have demonstrated significant cytotoxic activity in various preclinical cell models. For example, certain 2-aryl-5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives have been synthesized and evaluated for their ability to inhibit topoisomerases, key enzymes in DNA replication. nih.gov These compounds exhibited cytotoxic activity against several human cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), T47D (breast cancer), and HeLa (cervical cancer). nih.gov The HepG2 cell line appeared to be particularly sensitive to these compounds. nih.gov

Similarly, studies on ruthenium(II) complexes bearing isonicotinic acid-based ligands have shown moderate to high cytotoxic activity in A375 (melanoma), A549 (lung adenocarcinoma), A431 (epidermoid carcinoma), and MDA-MB-231 (breast cancer) cell lines. mdpi.com Notably, one of the complexes demonstrated a stronger ability to induce cell death in A431 and MDA-MB-231 cells. mdpi.com The antiproliferative properties of these compounds are often evaluated by their ability to inhibit cell growth, with IC50 values providing a measure of their potency. The data from various studies on isonicotinic acid analogues and related compounds highlight the potential of the this compound scaffold as a source of new anticancer drug candidates.

| Compound/Analogue Class | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 2-Aryl-5,6-dihydropyrrolo[2,1-a]isoquinolines | HepG2 | 4.25 - 70.05 µM | nih.gov |

| RuCp(II) Complex with Isonicotinic Acid Ligand (Complex 1) | A431 | Potent | mdpi.com |

| RuCp(II) Complex with Isonicotinic Acid Ligand (Complex 1) | MDA-MB 231 | Potent | mdpi.com |

| 2-Aryl-8-OR-3,4-dihydroisoquinolin-2-ium bromides | MKN-45 | 1.99 - 11.3 µM | sci-hub.se |

| 2-Aryl-8-OR-3,4-dihydroisoquinolin-2-ium bromides | NB4 | 1.67 - 4.62 µM | sci-hub.se |

A common mechanism through which cytotoxic compounds exert their anticancer effects is by interfering with the cell cycle, leading to cell cycle arrest and, subsequently, apoptosis. The progression of the cell cycle is a tightly regulated process, and its disruption can prevent cancer cell proliferation. Various chemical derivatives have been shown to induce cell cycle arrest at different phases. For instance, some novel benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives were found to effectively suppress cell cycle progression in MDA-MB-231, SKOV3, and A549 cancer cell lines. mdpi.com

Chalcone derivatives have also been reported to induce G2/M arrest in both sensitive and resistant ovarian cancer cells. nih.gov Similarly, a new derivative of ciprofloxacin (B1669076) caused cell cycle arrest at the G2/M phase in colorectal cancer (HCT116) and non-small cell lung carcinoma (A549) cells. nih.gov The ability of a compound to halt the cell cycle at a specific checkpoint, such as G1, S, or G2/M, is a key indicator of its potential as a targeted anticancer agent. While direct evidence for this compound is lacking, the known effects of structurally related heterocyclic compounds on cell cycle progression suggest that this could be a fruitful area of investigation for this class of molecules.

Immunomodulatory Effects and Gene Expression Studies (e.g., NAT1, NAT2, CYP1A1, CYP3A4)

The immune system plays a critical role in cancer surveillance and elimination, and compounds that can modulate immune responses are of significant therapeutic interest. Nicotinic acid (Vitamin B3), a structurally related compound, is known to have immunomodulatory properties. mdpi.com It can boost the innate immune system and reduce inflammation by decreasing the levels of pro-inflammatory cytokines such as IL-6 and TNF-α. mdpi.com The broader class of isonicotinic acid derivatives has been explored for various biological activities, including anti-inflammatory effects, which are often linked to immunomodulation. nih.govnih.gov

Other Pharmacological Activity Screening (e.g., Anticonvulsant Activity)

Beyond cancer and inflammation, isonicotinic acid derivatives have been screened for a variety of other pharmacological activities. A notable area of investigation is their potential as anticonvulsant agents for the treatment of epilepsy. Several studies have demonstrated the anticonvulsant properties of isonicotinic acid analogues.

For instance, a series of isonicotinic acid hydrazone derivatives were synthesized and evaluated for their anticonvulsant activity using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. japsr.in Certain halogenated derivatives showed significant protection in the MES screen, indicating potential efficacy against generalized tonic-clonic seizures. japsr.in Another study focused on isonicotinic acid benzylamide, which demonstrated a clear anticonvulsant action against MES-induced seizures and also showed activity in several chemically-induced seizure models (AMPA, bicuculline, kainic acid, and PTZ). nih.govdaneshyari.com These findings suggest that the isonicotinic acid scaffold is a promising template for the development of new anticonvulsant drugs.

| Compound/Analogue | Seizure Model | Activity/Efficacy | Reference |

|---|---|---|---|

| Isonicotinic acid hydrazone derivative (RINH4) | MES | 100% protection at 300mg/kg | japsr.in |

| Isonicotinic acid hydrazone derivative (RINH10) | MES | 50% protection at 300mg/kg | japsr.in |

| Isonicotinic acid benzylamide (iso-Nic-BZA) | MES | ED50 = 70.6 mg/kg | nih.govdaneshyari.com |

| Isonicotinic acid benzylamide (iso-Nic-BZA) | AMPA-induced seizures | Active | nih.gov |

| Isonicotinic acid benzylamide (iso-Nic-BZA) | Bicuculline-induced seizures | Active | nih.gov |

| Isonicotinic acid benzylamide (iso-Nic-BZA) | Kainic acid-induced seizures | Active | nih.gov |

| Isonicotinic acid benzylamide (iso-Nic-BZA) | PTZ-induced seizures | Active | nih.gov |

Structure Activity Relationship Sar Studies for 2 Hydroxy 5 3 Nitrophenyl Isonicotinic Acid

Influence of Substituent Position and Chemical Nature on Bioactivity

The biological activity of 2-Hydroxy-5-(3-nitrophenyl)isonicotinic acid is intrinsically linked to the electronic and steric properties of its substituents. The interplay between the electron-withdrawing nitro group, the electron-donating hydroxyl group, and the bulky phenyl ring dictates the molecule's interaction with biological targets.

Nitro Group: The position and presence of the nitro group are significant determinants of bioactivity in many aromatic compounds. As a strong electron-withdrawing group, it can influence the electronic distribution within the molecule, affecting its ability to interact with receptors or enzymes. In derivatives of nicotinic acid, the introduction of a nitro group has been shown to be a key factor in their antimicrobial and anti-inflammatory activities. For instance, studies on 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones have demonstrated that these compounds possess antibacterial and antifungal properties. nih.govmdpi.com The presence of the nitro group often enhances the biological potential of the parent molecule.

Hydroxyl Group: The hydroxyl group at the 2-position of the isonicotinic acid ring is crucial for its activity. This group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules. In isonicotinic acid hydrazide derivatives, a free hydroxyl group at the para position is considered necessary for antimycobacterial activity. researchgate.net The hydroxyl group's ability to chelate metal ions also makes it a key feature in the development of metal-based drugs and anti-inflammatory agents. chemimpex.com The reactivity and solubility of isonicotinic acid derivatives are enhanced by the presence of a hydroxyl group. chemimpex.com

Phenyl Moiety: The phenyl group at the 5-position contributes to the molecule's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. In a study of isonicotinic acid hydrazides, a phenyl side chain was associated with the highest antimicrobial activity against non-tuberculosis strains, although it also proved to be the most toxic. nih.gov The orientation and substitution on the phenyl ring can further modulate the biological activity.

The following table summarizes the general influence of these key functional groups on the bioactivity of related aromatic compounds.

| Functional Group | Position/Nature | General Influence on Bioactivity |

| Nitro Group | Electron-withdrawing | Often enhances antimicrobial and anti-inflammatory activities. nih.govmdpi.com |

| Hydroxyl Group | Hydrogen bond donor/acceptor | Can be essential for specific activities like antimycobacterial action; enhances reactivity and solubility. researchgate.netchemimpex.com |

| Phenyl Moiety | Bulky, lipophilic group | Influences pharmacokinetic properties; substitution pattern can modulate activity and toxicity. nih.gov |

Role of Ligand Architecture and Metal Coordination in Modulating Biological Activity of Complexes

Isonicotinic acid and its derivatives are effective ligands for coordinating with metal ions, and the resulting metal complexes often exhibit enhanced biological activity compared to the free ligands. The geometry of the coordination complex, the nature of the metal ion, and the architecture of the ligand all play a role in this modulation.

2-Hydroxyisonicotinic acid derivatives can act as bidentate or polydentate ligands, coordinating with metal ions through the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group. chemimpex.com The formation of a stable chelate ring with a metal ion can significantly alter the physicochemical properties of the organic ligand, such as its lipophilicity, which may enhance its ability to cross cell membranes and interact with intracellular targets.

Studies on metal complexes of N-isonicotinamido-furfuraldimine have shown that the geometry of the complex (e.g., square-planar) is dictated by the coordination of the ligand to the metal ion. researchgate.net The coordination can lead to a synergistic effect, where the biological activity of the complex is greater than the sum of its parts. For instance, ruthenium(II) complexes with nicotinic acid and isoniazid (B1672263) derivatives have been synthesized and shown to possess cytotoxic activity against cancer cell lines. mdpi.com The stability of these complexes in biological media is a key factor in their potential therapeutic application. mdpi.com

The choice of the metal ion is also critical. Transition metals like copper, cobalt, nickel, and zinc are known to form stable complexes with isonicotinic acid derivatives, and these complexes often show moderate antimicrobial activity. researchgate.net The coordination number, which is the number of bonds from the ligands to the central metal ion, determines the geometry of the complex (e.g., linear, square planar, tetrahedral, or octahedral). youtube.com This geometry, in turn, influences how the complex interacts with biological targets.

| Metal Ion | Typical Coordination Geometry | Impact on Biological Activity |

| Cu(II), Co(II), Ni(II), Zn(II) | Square-planar, Octahedral | Often results in moderate antimicrobial activity. researchgate.net |

| Ru(II) | Octahedral | Can confer cytotoxic properties against cancer cells. mdpi.com |

Impact of Chemical Modifications on Compound Stability and Purity

Chemical modifications to the core structure of this compound can have a significant impact on its stability and purity. The synthesis of derivatives, such as hydrazones, can introduce complexities like isomerism, which affects the purity of the final product.

For example, in the synthesis of 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones, it was found that the products existed as a mixture of E/Z isomers. nih.govmdpi.com Even after repeated recrystallization, the isomeric mixture remained, highlighting a challenge in obtaining a pure compound. nih.govmdpi.com The presence of multiple isomers can complicate pharmacological studies, as different isomers may have different biological activities and pharmacokinetic profiles.

The synthesis process itself is a critical factor in the purity and yield of the final product. Patented methods for synthesizing related compounds, such as 2-hydroxy-5-nitropyridine (B147068) and 6-hydroxyl-5-nitronicotinic acid, emphasize the importance of reaction conditions to achieve high purity and yield. google.comgoogle.com For instance, a one-pot synthesis method for 2-hydroxy-5-nitropyridine was developed to simplify post-treatment and avoid the need for independent purification of isomers. google.com

The stability of isonicotinic acid derivatives can also be influenced by their molecular structure. The formation of cocrystals with other molecules, such as α-hydroxycarboxylic acids, can modify properties like thermal stability. mdpi.com The interaction between the pyridine nitrogen of isoniazid and a carboxylic acid group is a common strategy in crystal engineering to create stable cocrystals. mdpi.com

| Chemical Modification | Impact on Stability | Impact on Purity |

| Hydrazone formation | Can lead to stable derivatives. | May result in mixtures of E/Z isomers, complicating purification. nih.govmdpi.com |

| Synthesis Method | Reaction conditions can affect the stability of the final product. | Optimized synthesis methods can lead to high purity and yield, potentially avoiding isomeric mixtures. google.comgoogle.com |

| Cocrystal formation | Can enhance thermal stability. mdpi.com | Can be a method to obtain a highly pure, crystalline form of the compound. |

Derivatization Strategies for Analytical and Biological Applications of 2 Hydroxy 5 3 Nitrophenyl Isonicotinic Acid

Preanalytical Derivatization for Enhanced Chromatographic Resolution and Mass Spectrometry Detection

The inherent polarity of the carboxylic acid and hydroxyl groups in 2-Hydroxy-5-(3-nitrophenyl)isonicotinic acid can lead to poor retention and peak tailing in reversed-phase liquid chromatography (RPLC), and may also result in ion suppression in mass spectrometry (MS). Preanalytical derivatization can mitigate these issues by converting these polar functional groups into less polar, more volatile, and more readily ionizable moieties.

A common and effective strategy for derivatizing carboxylic acids is esterification. This involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. For instance, reaction with a simple alcohol like methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl ester. More elaborate alkylating agents can also be employed to introduce moieties that enhance MS detection.

Another powerful derivatization reagent for carboxylic acids is 3-nitrophenylhydrazine (B1228671) (3-NPH). nih.govresearchgate.netslu.senih.gov This reagent reacts with the carboxyl group, typically in the presence of a coupling agent such as a carbodiimide, to form a stable hydrazide derivative. The introduction of the nitrophenyl group significantly increases the hydrophobicity of the molecule, leading to improved retention in RPLC. nih.gov Furthermore, the nitro group can enhance ionization efficiency in certain MS modes, thereby improving detection sensitivity. nih.gov

The phenolic hydroxyl group can also be a target for derivatization. Silylation, the reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can convert the hydroxyl group into a less polar and more volatile trimethylsilyl (B98337) (TMS) ether. This is a widely used technique in gas chromatography-mass spectrometry (GC-MS) analysis. science.gov Acylation, using reagents like acetic anhydride (B1165640) or pentafluorobenzoyl chloride, can also be employed to cap the hydroxyl group, improving chromatographic behavior and introducing a readily detectable tag for MS analysis.

| Functional Group | Derivatization Strategy | Derivatizing Reagent Example | Purpose |

| Carboxylic Acid | Esterification | Methanol/HCl | Increased volatility, improved chromatographic shape |

| Carboxylic Acid | Hydrazide formation | 3-Nitrophenylhydrazine (3-NPH) | Enhanced chromatographic retention and MS sensitivity nih.govresearchgate.netslu.senih.gov |

| Hydroxyl Group | Silylation | BSTFA | Increased volatility for GC-MS |

| Hydroxyl Group | Acylation | Acetic Anhydride | Improved chromatographic behavior |

Development of Chemical Probes for Biological Target Identification

Understanding the biological role of this compound necessitates the identification of its molecular targets within a cell. Chemical probes, which are modified versions of the parent compound containing a reporter tag (e.g., a biotin (B1667282) or a fluorophore) and often a reactive group for covalent target binding, are invaluable tools for this purpose. nih.gov

The synthesis of a chemical probe based on this compound would involve strategically attaching a linker to a position on the molecule that does not significantly disrupt its biological activity. The isonicotinic acid scaffold provides several potential points for modification. For instance, a linker could be attached to the carboxylic acid group via an amide bond, provided that this modification does not abrogate the compound's interaction with its biological target.

Alternatively, the aromatic rings could be functionalized to introduce a linker attachment point. The development of such probes often involves structure-activity relationship (SAR) studies to identify regions of the molecule that can be modified without loss of biological function.

A common strategy involves synthesizing a derivative with a bioorthogonal handle, such as an alkyne or an azide. nih.gov This allows for a two-step labeling approach where the probe is first allowed to interact with its biological target in a cellular or in vivo context. Subsequently, a reporter tag containing the complementary bioorthogonal group is introduced, leading to a highly specific "click" reaction that attaches the reporter to the probe-target complex. This approach minimizes potential steric hindrance from a bulky reporter group during the initial binding event.

| Probe Component | Function | Example |

| Recognition Element | Binds to the biological target | This compound core |

| Linker | Spatially separates the recognition element from the reporter tag | Polyethylene (B3416737) glycol (PEG) chain |

| Reporter Tag | Enables detection and isolation of the probe-target complex | Biotin, Fluorophore |

| Reactive Group (optional) | Forms a covalent bond with the target | Photoaffinity label (e.g., benzophenone) |

Isotope-Labeling Derivatization for Quantitative Analysis in Biological Matrices

Accurate quantification of this compound in complex biological matrices like plasma or tissue homogenates is crucial for pharmacokinetic and pharmacodynamic studies. Stable isotope labeling, coupled with mass spectrometry, is the gold standard for such quantitative analyses due to its high precision and accuracy. nih.govckisotopes.com

This strategy involves synthesizing an isotopically labeled internal standard of the analyte, where one or more atoms are replaced with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N, or ²H). This internal standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.

For this compound, isotope labeling can be achieved through chemical synthesis. For instance, a ¹³C-labeled precursor could be used in the synthesis of the isonicotinic acid ring or the nitrophenyl moiety.

| Isotope Labeling Approach | Description | Advantages |

| Synthetic Labeling | Incorporation of stable isotopes (e.g., ¹³C, ¹⁵N) during the chemical synthesis of this compound. | Provides an ideal internal standard that co-elutes with the analyte and corrects for matrix effects throughout the entire analytical workflow. |

| Isotope-Labeling Derivatization | Use of an isotopically labeled derivatizing reagent to tag the analyte. For example, using ¹³C₆-3-nitrophenylhydrazine to derivatize the carboxylic acid group. nih.gov | Circumvents the need for a complex multi-step synthesis of a fully labeled internal standard. Can be applied to a wide range of analytes with the same functional group. nih.gov |

Advanced Applications and Future Research Directions

Potential as Precursors for the Development of Novel Bioactive Agents

The isonicotinic acid framework is a cornerstone in the development of various therapeutic agents. The most notable example is Isoniazid (B1672263) (isonicotinic acid hydrazide), a primary drug for treating tuberculosis. wikipedia.orgyoutube.com The core structure of 2-Hydroxy-5-(3-nitrophenyl)isonicotinic acid serves as a versatile precursor for synthesizing new chemical entities with a broad spectrum of biological activities.

Researchers have successfully utilized derivatives of isonicotinic acid to synthesize compounds with antimycobacterial, antiviral, and antimicrobial properties. researchgate.net The synthesis of hydrazides from the carboxylic acid moiety is a common strategy. These isonicotinic acid hydrazide derivatives can be further modified to create a library of compounds for biological screening. For example, studies on 2-substituted isonicotinic acid hydrazides have been performed to establish quantitative structure-activity relationships, indicating that the reactivity of the pyridine (B92270) nitrogen is crucial for biological activity. nih.gov The presence of the 2-hydroxy group and the 5-(3-nitrophenyl) substituent on the pyridine ring of the title compound offers unique electronic and steric properties that can be exploited to modulate the bioactivity and pharmacokinetic profiles of its derivatives. This makes it a promising starting material for generating novel drug candidates.

Applications in Ligand Design for Coordination Chemistry and Material Science

The structure of this compound is well-suited for applications in coordination chemistry. It possesses multiple potential coordination sites: the pyridine nitrogen atom, the carboxylate group, and the hydroxyl group. This allows it to act as a multidentate ligand, binding to metal ions through different modes. Such ligands are valuable for creating metal complexes with tailored electronic, magnetic, and catalytic properties.

3-Hydroxy-4-pyridones, which share a similar chelating motif, are well-known bidentate agents for various metals. urfu.ru Similarly, isonicotinic acid hydrazide and its Schiff base derivatives have been extensively used to synthesize transition metal complexes. nih.govnih.govresearchgate.net These studies demonstrate that the resulting metal complexes often exhibit enhanced biological activity compared to the free ligands. nih.gov The coordination of metal ions can lead to compounds with applications in areas such as:

Bioinorganic Chemistry: Mimicking active sites of metalloenzymes.

Catalysis: Developing new catalysts for organic transformations.

Material Science: Constructing metal-organic frameworks (MOFs) with unique structural topologies and potential applications in gas storage or separation.

The specific arrangement of donor atoms in this compound could lead to the formation of stable chelate rings with metal ions, making it an attractive ligand for creating novel coordination compounds with diverse functionalities.

Contribution to the Development of Anti-Infective Agents with Unconventional Mechanisms of Action

The rising threat of antimicrobial resistance necessitates the discovery of anti-infective agents that operate through novel or unconventional mechanisms. While the primary mechanism of the related compound Isoniazid is well-understood—it acts as a prodrug that inhibits mycolic acid synthesis, a crucial component of the mycobacterial cell wall wikipedia.orgdroracle.ai—derivatives of this compound could offer alternative pathways.

The mechanism of Isoniazid involves its activation by the mycobacterial catalase-peroxidase enzyme KatG. wikipedia.orgyoutube.com Resistance can emerge through mutations in the KatG gene. Developing drugs that bypass this activation step or target multiple pathways simultaneously is a key strategy to combat resistance. The structural modifications present in this compound could lead to derivatives that:

Do not require KatG activation.

Inhibit other essential enzymes in the pathogen.

Act on multiple targets, making it more difficult for resistance to develop.

For instance, research into related heterocyclic compounds like dihydroxypyrimidine carboxylic acids has identified inhibitors of viral enzymes such as pUL89 endonuclease in human cytomegalovirus, showcasing how modifications to a core scaffold can lead to entirely different mechanisms of action. nih.gov Therefore, derivatives of the title compound represent a promising avenue for discovering next-generation anti-infectives that are resilient to existing resistance mechanisms.

Exploration of Alternative Applications (e.g., Corrosion Inhibition)

Beyond pharmacology, the chemical structure of isonicotinic acid derivatives makes them excellent candidates for industrial applications, particularly as corrosion inhibitors. Numerous studies have demonstrated that isonicotinic acid hydrazides are highly effective at protecting metals, such as mild steel, from corrosion in acidic environments. bohrium.commdpi.comresearchgate.net

The mechanism of inhibition involves the adsorption of the organic molecules onto the metal surface. This forms a protective barrier that hinders both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. bohrium.comresearchgate.net The key features contributing to their effectiveness include:

The presence of nitrogen and oxygen atoms, which act as adsorption centers.

The aromatic pyridine ring, which provides a larger surface coverage area.

These compounds are classified as mixed-type inhibitors. bohrium.comresearchgate.net The efficiency of these inhibitors is dependent on their concentration, with higher concentrations generally leading to greater protection. The adsorption process typically follows the Langmuir adsorption isotherm, suggesting the formation of a monolayer on the metal surface. bohrium.commdpi.com Given these findings, this compound and its derivatives are strong candidates for development as effective and potentially eco-friendly corrosion inhibitors.

Below is a table summarizing the corrosion inhibition efficiency of related isonicotinohydrazide compounds on N80 steel in a 15 wt.% HCl solution, demonstrating the potential of this chemical class.

| Inhibitor Compound Name | Concentration (mol/L) | Inhibition Efficiency (%) | Reference |